2H-1-Benzopyran-2-one, 8-acetyl-7-(benzoyloxy)-4-methyl-
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Overview
Description
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with acetyl, methyl, and benzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzoic acid derivatives. One common method includes the reaction of 7-hydroxy-2H-chromen-2-one with benzoyl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature . The reaction proceeds smoothly, yielding the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzoate group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acyl chlorides and anhydrides in the presence of bases like pyridine or triethylamine are typical reagents.
Major Products
The major products formed from these reactions include various substituted coumarins, alcohol derivatives, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase and cholinesterase, leading to various pharmacological effects. It also interacts with cellular pathways involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89152-15-8 |
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Molecular Formula |
C19H14O5 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) benzoate |
InChI |
InChI=1S/C19H14O5/c1-11-10-16(21)24-18-14(11)8-9-15(17(18)12(2)20)23-19(22)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
DODFXUYTPMXGSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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